Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is an organic compound with a complex structure that includes an ethyl group attached to a phenyl ring, which is further connected to a butyrate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-ethylphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group in the compound can yield alcohol derivatives.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-(4-ethylphenyl)-4-oxobutyric acid.
Reduction: Ethyl 4-(4-ethylphenyl)-4-hydroxybutyrate.
Substitution: 4-(4-halophenyl)-4-oxobutyrate derivatives.
Scientific Research Applications
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(4-ethylphenyl)-4-oxobutyrate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-phenyl-4-oxobutyrate: Lacks the ethyl group on the phenyl ring, resulting in different chemical properties and reactivity.
Ethyl 4-(4-methylphenyl)-4-oxobutyrate: Contains a methyl group instead of an ethyl group, which can influence its biological activity and chemical behavior.
Uniqueness: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is unique due to the presence of the ethyl group on the phenyl ring, which can affect its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-11-5-7-12(8-6-11)13(15)9-10-14(16)17-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWFWFSIBIKQJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645755 |
Source
|
Record name | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57821-79-1 |
Source
|
Record name | Ethyl 4-ethyl-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57821-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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